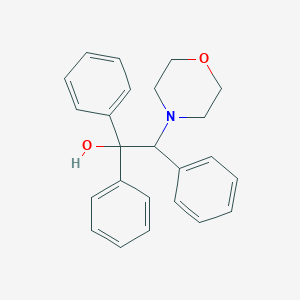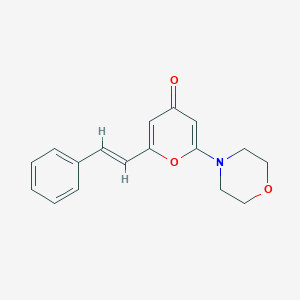![molecular formula C15H12N2O B10841960 2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
2-m-Tolyl-1H-[1,8]naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-m-Tolyl-1H-[1,8]naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by a naphthyridine core with a tolyl group at the 2-position and a ketone group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-m-Tolyl-1H-[1,8]naphthyridin-4-one, can be achieved through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach, which uses green strategies and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of 1,8-naphthyridines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble catalysts and eco-friendly solvents is preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
2-m-Tolyl-1H-[1,8]naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the tolyl group or the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Naphthyridine alcohols.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
科学的研究の応用
2-m-Tolyl-1H-[1,8]naphthyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Materials Science: It is used as a ligand in the synthesis of metal complexes for applications in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a molecular probe for studying biological processes and interactions.
作用機序
2-m-トリル-1H-[1,8]ナフチリジン-4-オンの作用機序は、DNAとの相互作用に関係しています。この化合物は、DNA塩基対の間にインターカレーションし、DNAのコンフォメーションを変化させて、DNAの複製と転写を阻害します。 これにより、癌細胞の増殖が抑制されます 。 さらに、この化合物は、細胞シグナル伝達経路に関与する特定の酵素やタンパク質と相互作用する可能性があります .
6. 類似化合物の比較
類似化合物
- 2-フェニル-1H-[1,8]ナフチリジン-4-オン
- 2-メチル-1H-[1,8]ナフチリジン-4-オン
- 2-(4-メチルフェニル)-1H-[1,8]ナフチリジン-4-オン
ユニーク性
2-m-トリル-1H-[1,8]ナフチリジン-4-オンは、2位にトリル基が存在することによってユニークです。この基は、他のナフチリジン誘導体と比較して、異なる電子特性と立体特性を付与します。 この修飾は、生物学的標的との相互作用能力を高め、溶解性と安定性を向上させます .
類似化合物との比較
Similar Compounds
- 2-Phenyl-1H-[1,8]naphthyridin-4-one
- 2-Methyl-1H-[1,8]naphthyridin-4-one
- 2-(4-Methylphenyl)-1H-[1,8]naphthyridin-4-one
Uniqueness
2-m-Tolyl-1H-[1,8]naphthyridin-4-one is unique due to the presence of the tolyl group at the 2-position, which imparts distinct electronic and steric properties. This modification enhances its ability to interact with biological targets and improves its solubility and stability compared to other naphthyridine derivatives .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
2-(3-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-10-4-2-5-11(8-10)13-9-14(18)12-6-3-7-16-15(12)17-13/h2-9H,1H3,(H,16,17,18) |
InChIキー |
IZFIIAGLKAXALT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


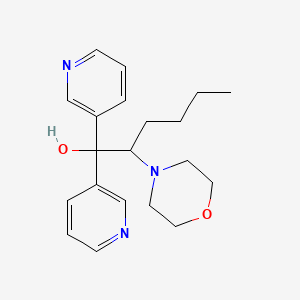
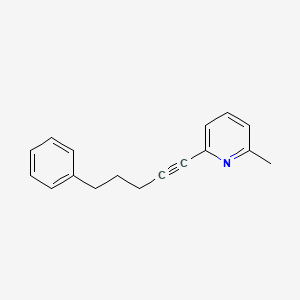
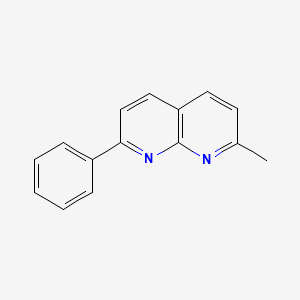
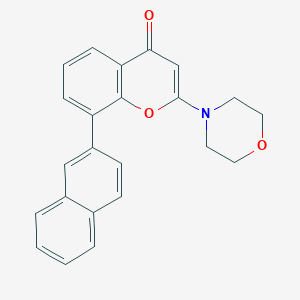

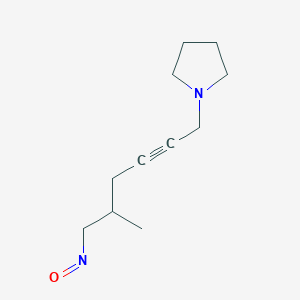
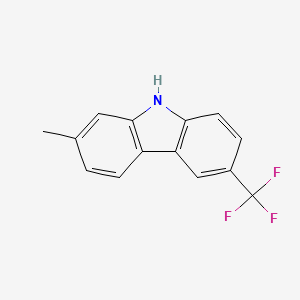

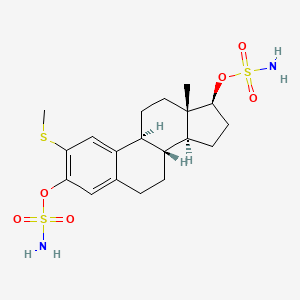
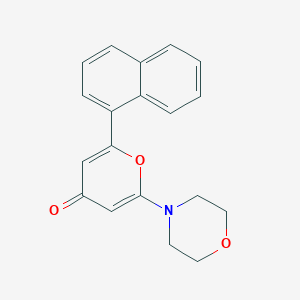
![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)
